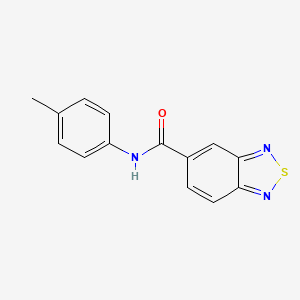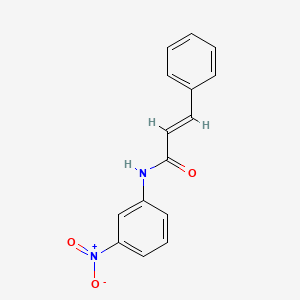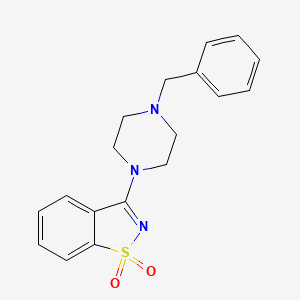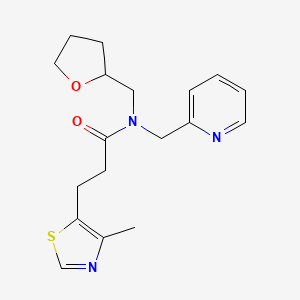
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide (MBTC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzothiadiazole derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Applications De Recherche Scientifique
Synthesis and Anticancer Activities
- Benzothiazole derivatives, including those similar to N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, have been extensively studied for their anticancer properties. For instance, fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have shown potent cytotoxic activities in vitro against human breast cancer cell lines, with specific compounds demonstrating significant growth inhibition of breast and ovarian xenograft tumors in vivo (Hutchinson et al., 2001). These compounds exhibit their antitumor specificity through a unique mechanism involving selective uptake, AhR binding, induction of CYP1A1, and extensive DNA adduct formation leading to cell death.
Antimicrobial and Antifungal Activities
- New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal species. Some compounds exhibited potent antimicrobial activities, with specific derivatives showing higher effectiveness than standard drugs in certain cases (Incerti et al., 2017).
Enzyme Inhibition
- Research into benzothiazole derivatives has also explored their role as enzyme inhibitors. For example, metal complexes of heterocyclic sulfonamide, which possess strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes have demonstrated powerful inhibitory effects against human carbonic anhydrase isoenzymes, outperforming acetazolamide (a control compound) in certain cases (Büyükkıdan et al., 2013).
Anticancer Evaluation and SAR Analysis
- Various benzothiazole derivatives have been designed, synthesized, and evaluated for their anticancer activities against multiple cancer cell lines. Certain compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021). Structure-activity relationship (SAR) analyses suggest the potential for optimizing these compounds for enhanced anticancer efficacy.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-2-5-11(6-3-9)15-14(18)10-4-7-12-13(8-10)17-19-16-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDJKSHIPETDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)



![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)


![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)
